molecular formula C18H19FN2O3S B2675545 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 1005299-73-9

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No. B2675545
CAS RN: 1005299-73-9
M. Wt: 362.42
InChI Key: GKBZBHRWUJFPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide (ATQ-FL) is a chemical compound that has shown potential in scientific research applications.

Scientific Research Applications

Catalysis and Synthesis Applications

  • Copper-Catalyzed Radical-Promoted Aminocyclization : This process facilitates the construction of isoquinoline-1,3-diones through a sequential radical addition and cyclization pathway, using N-fluorobenzenesulfonimide as the amination reagent. Such methodologies are crucial for synthesizing complex heterocyclic compounds (Xiao-Feng Xia et al., 2016).
  • Metal-Free Oxidative C−H Amination : This process, involving 8-acylaminoquinolines and anilides with N-fluorobenzenesulfonimide, provides a novel method for the synthesis of arylamine compounds without the need for metallic catalysts or oxidants, showcasing the potential for creating environmentally friendly synthetic routes (Yang Wang et al., 2016).

Biological Applications

  • Antimicrobial Activity : Novel sulfonamide compounds exhibit significant antimicrobial activity against various strains of bacteria and fungi, suggesting potential applications in treating infectious diseases. Such compounds have been synthesized and characterized for their biological activities (S. Vanparia et al., 2010).
  • DNA Interaction and Antimicrobial Analysis : Studies on N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide ligand and its metal complexes have shown enhanced antimicrobial activity upon metal complexation and the ability to bind strongly to CT-DNA by intercalation mechanism, indicating potential applications in medicinal chemistry and drug design (R. Kharwar & R. Dixit, 2021).

Enzymatic and Protein Interaction Studies

  • Inhibitors of Cyclic Nucleotide Dependent Protein Kinase : Isoquinolinesulfonamides have been found to inhibit protein kinases significantly, including cAMP-dependent, cGMP-dependent, and protein kinase C, showcasing their potential as therapeutic agents for diseases associated with protein kinase dysregulation (H. Hidaka et al., 1984).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-12-10-16(6-7-17(12)19)25(23,24)20-15-5-8-18-14(11-15)4-3-9-21(18)13(2)22/h5-8,10-11,20H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBZBHRWUJFPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide

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